7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane
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Overview
Description
7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves multi-step organic reactions. One common method includes the reaction of a suitable bicyclic precursor with butane-1-sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks, which can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A structurally related compound with similar bicyclic features.
7-Oxabicyclo[4.1.0]heptane: Another related compound with an oxygen atom in the bicyclic structure.
Uniqueness
7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of both a sulfonyl group and an oxygen atom in its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
7-butylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H17NO3S/c1-2-3-7-14(11,12)10-8-5-4-6-13-9(8)10/h8-9H,2-7H2,1H3 |
InChI Key |
JRRORGLVLDBABA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1C2C1OCCC2 |
Origin of Product |
United States |
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